molecular formula C23H32O4 B1206281 Androsta-3,5-diene-3,17-diol diacetate CAS No. 1778-93-4

Androsta-3,5-diene-3,17-diol diacetate

Cat. No.: B1206281
CAS No.: 1778-93-4
M. Wt: 372.5 g/mol
InChI Key: WDEWKQVZHVQXLN-LLINQDLYSA-N
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Description

Androsta-3,5-diene-3,17-diol diacetate is a synthetic steroidal compound. It is structurally related to androstenediol, a naturally occurring androstane steroid. This compound is characterized by the presence of two acetate groups attached to the hydroxyl groups at positions 3 and 17 of the steroid backbone. The diacetate form enhances the compound’s stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Androsta-3,5-diene-3,17-diol diacetate typically involves the acetylation of Androsta-3,5-diene-3,17-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or chloroform

    Catalyst: Pyridine or triethylamine

The reaction proceeds through the formation of an intermediate acetylated product, which is then purified by recrystallization or chromatography to obtain the final diacetate compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Androsta-3,5-diene-3,17-diol diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diacetate to its corresponding alcohols.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include:

    Oxidation: Androsta-3,5-diene-3,17-dione

    Reduction: Androsta-3,5-diene-3,17-diol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Androsta-3,5-diene-3,17-diol diacetate has been explored for several therapeutic applications:

  • Hormone Replacement Therapy : The compound is investigated for its potential in treating conditions related to androgen deficiency. Its ability to act as an androgen receptor agonist suggests it may help restore hormonal balance in patients with low testosterone levels.
  • Libido Enhancement : Research indicates that administration of this compound can significantly increase libido in male mammals. This property highlights its potential use in treating sexual dysfunction.
  • Muscle Mass Increase : Studies have shown that this compound may aid in muscle mass increase, making it relevant for applications in sports medicine and bodybuilding.

Biological Studies

Research has focused on the biological activity of this compound:

  • Androgen Receptor Modulation : The compound interacts with androgen receptors, influencing various metabolic pathways associated with steroid hormones. This interaction is crucial for understanding its effects on physiological processes such as muscle growth and fat metabolism .
  • Metabolic Pathways : The metabolism of this compound involves esterification and hydrolysis reactions. These processes lead to the formation of its parent compound, Androsta-3,5-diene-3,17-diol, which may also exhibit distinct biological effects.

Chemical Reactions and Synthesis

The synthesis of this compound typically involves the acetylation of Androsta-3,5-diene-3,17-diol using acetic anhydride and a catalyst such as pyridine. This reaction can be optimized for industrial production using continuous flow reactors to enhance efficiency and yield .

Libido Enhancement

A study demonstrated that administration of this compound significantly increased libido in male mammals. This effect was attributed to its action as an androgen receptor agonist.

Muscle Mass Increase

Research has indicated that this compound can promote muscle hypertrophy through its anabolic effects on muscle tissue. This application is particularly relevant in contexts such as bodybuilding and recovery from muscle-wasting diseases .

Effects on Prostate and Seminal Vesicles

Studies have also investigated the impact of this compound on prostate health and seminal vesicle function. These investigations are critical for assessing the safety profile of the compound in therapeutic applications related to male reproductive health .

Biological Activity

Androsta-3,5-diene-3,17-diol diacetate (commonly referred to as Androstanediol diacetate) is a synthetic steroid compound with significant biological activity, particularly as an androgen receptor agonist. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C23H32O4C_{23}H_{32}O_{4}. It is derived from the natural steroid backbone of androstane, modified by the addition of two acetyl groups at the hydroxyl positions. The structural modifications enhance its biological activity and pharmacological profile.

Key Properties:

  • Molecular Weight: 364.51 g/mol
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).
  • Stability: Exhibits stability under physiological conditions but can undergo hydrolysis to regenerate the parent compound.

Androgen Receptor Interaction

This compound functions primarily as an androgen receptor agonist. This property allows it to modulate androgen receptor activity, which is crucial for various physiological processes such as libido enhancement and muscle mass increase. Research indicates that this compound may have therapeutic potential in treating conditions related to testosterone deficiency or hormonal imbalances .

Metabolic Pathways

The compound's metabolism involves esterification and hydrolysis reactions, leading to the formation of Androsta-3,5-diene-3,17-diol. Its metabolites may also exert distinct biological effects that warrant further investigation. Additionally, studies have shown that it interacts with metabolic pathways associated with steroid hormones, influencing the pharmacokinetics of other drugs when administered concurrently.

Case Studies and Research Findings

Several studies have explored the effects of this compound on various biological systems:

  • Libido Enhancement:
    • A study demonstrated that administration of this compound significantly increased libido in male mammals.
  • Muscle Mass Increase:
    • Research indicated that this compound could enhance lean muscle mass and improve athletic performance by increasing endogenous testosterone levels .
  • Effects on Prostate and Seminal Vesicles:
    • Comparative studies showed differential effects on ventral prostates and seminal vesicles when administered alongside other steroids like dihydrotestosterone .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
Androsta-1,4-diene-3,17-dioneC19H24O2Lacks hydroxyl groups; used as an aromatase inhibitor.
19-NorandrostenedioneC19H24O2Known for anabolic properties; derivative lacking a methyl group at position 19.
TestosteroneC19H28O2Natural hormone with significant physiological roles beyond those of synthetic derivatives.

This compound is unique due to its specific acetylation pattern and potential for selective androgen receptor modulation compared to these structurally similar compounds.

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-3-acetyloxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O4/c1-14(24)26-17-9-11-22(3)16(13-17)5-6-18-19-7-8-21(27-15(2)25)23(19,4)12-10-20(18)22/h5,13,18-21H,6-12H2,1-4H3/t18-,19-,20-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEWKQVZHVQXLN-LLINQDLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40938994
Record name Androsta-3,5-diene-3,17-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1778-93-4
Record name Androsta-3,5-diene-3,17-diol diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001778934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Androsta-3,5-diene-3,17-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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